molecular formula C15H25Cl2N3O2 B6276092 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2763751-28-4

2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B6276092
CAS RN: 2763751-28-4
M. Wt: 350.3
InChI Key:
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Description

2-(1-Butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (BDME) is a compound synthesized from the reaction of 1-butyl-5,6-dimethoxy-1H-1,3-benzodiazole and ethan-1-amine. It is a white crystalline powder with a melting point of about 206°C and a molecular weight of 305.2 g/mol. BDME is a versatile compound with a wide range of applications in scientific research. It has been used in a variety of studies, from drug development to biochemistry, and has been found to have multiple beneficial effects.

Scientific Research Applications

2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used in the development of new drugs, as a ligand for protein-protein interactions, and as a substrate for enzymatic reactions. It has also been used to study the structure and function of proteins, to investigate the biological mechanisms of action of various compounds, and to study the biochemical effects of various drugs.

Mechanism of Action

2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has been found to interact with a variety of proteins, including enzymes and receptors, to modulate their activity. It has been found to bind to both active and inactive forms of proteins, and to interact with both hydrophobic and hydrophilic residues. This interaction results in the modulation of the protein’s activity, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, to inhibit the activity of certain proteins, to activate certain receptors, and to modulate the expression of certain genes. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to use in a variety of experiments. Additionally, 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is relatively stable and has a long shelf life. However, it is important to note that 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can interact with other compounds and may interfere with some experiments.

Future Directions

There are a number of potential future directions for research using 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride. These include further investigation into its effects on protein-protein interactions, its role in drug development, and its potential use in the development of new therapeutic agents. Additionally, further research into its biochemical and physiological effects could lead to new insights into disease mechanisms and treatment strategies. Finally, further research into its structure and function could lead to the development of new compounds with improved properties.

Synthesis Methods

2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is synthesized via a reaction between 1-butyl-5,6-dimethoxy-1H-1,3-benzodiazole and ethan-1-amine in the presence of aqueous hydrochloric acid. The reaction is carried out at room temperature and the resulting product is a white crystalline powder. The reaction is simple and efficient, with a yield of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride' involves the reaction of 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-butyl-5,6-dimethoxy-1H-1,3-benzodiazole", "1-bromo-2-(dimethylamino)ethane", "Sodium hydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine", "1. To a solution of 1-butyl-5,6-dimethoxy-1H-1,3-benzodiazole (1.0 g, 3.8 mmol) in dry diethyl ether (20 mL) at 0°C, add sodium hydride (60% dispersion in mineral oil, 0.16 g, 4.0 mmol) in small portions with stirring.", "2. After the addition is complete, add 1-bromo-2-(dimethylamino)ethane (0.8 g, 4.0 mmol) dropwise and stir the reaction mixture at 0°C for 2 h.", "3. Quench the reaction by adding water (10 mL) and extract the product with diethyl ether (3 x 20 mL).", "4. Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure to obtain the crude product.", "5. Purify the crude product by column chromatography on silica gel using a mixture of diethyl ether and methanol (9:1) as the eluent to obtain 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine as a white solid (0.8 g, 70%).", "Step 2: Synthesis of 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride", "1. Dissolve 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine (0.5 g, 1.4 mmol) in methanol (10 mL) and add hydrochloric acid (1 M, 2 mL) dropwise with stirring.", "2. Concentrate the reaction mixture under reduced pressure to obtain the dihydrochloride salt of 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine as a white solid (0.6 g, 95%)." ] }

CAS RN

2763751-28-4

Product Name

2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Molecular Formula

C15H25Cl2N3O2

Molecular Weight

350.3

Purity

0

Origin of Product

United States

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